3-Bromo-4-fluoronitrobenzene

Catalog No.
S662050
CAS No.
701-45-1
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluoronitrobenzene

CAS Number

701-45-1

Product Name

3-Bromo-4-fluoronitrobenzene

IUPAC Name

2-bromo-1-fluoro-4-nitrobenzene

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H

InChI Key

FAWMTDSAMOCUAR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)F

Organic Synthesis:

  • Precursor for Functionalized Molecules: Due to the presence of reactive functional groups (bromo, fluoro, and nitro), 2-Br-1-F-4-NO2 can serve as a building block for the synthesis of various complex molecules. Researchers have reported its use in the preparation of:
    • Heterocycles: Six-membered ring structures containing at least one non-carbon atom. For example, 2-Br-1-F-4-NO2 has been used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol [].
    • Pharmaceutical Scaffolds: Core structures used to develop new drugs. Studies suggest the potential of 2-Br-1-F-4-NO2 as a building block for dibenzoxazepine analogs, exhibiting promising sodium channel blocking activity [].

Material Science:

  • Organic Electronics: The unique electronic properties of 2-Br-1-F-4-NO2 might hold potential for applications in organic electronics. However, specific research on this aspect is limited and requires further exploration.

Reference Material:

  • Calibration and Validation: Due to its well-defined structure and readily available commercial sources, 2-Br-1-F-4-NO2 can be used as a reference material in various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or chromatography.

3-Bromo-4-fluoronitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. Its chemical formula is C6H3BrFNO2C_6H_3BrFNO_2 and it has a molar mass of approximately 220 g/mol. This compound appears as a pale yellow to light orange solid and has a melting point of 55 °C and a boiling point of about 250.6 °C . It is slightly soluble in water and has been classified as an irritant .

Due to the reactivity of its halogen and nitro groups. Key reactions include:

  • Electrophilic Substitution: The bromine atom can undergo further substitution reactions, allowing for the introduction of other substituents on the benzene ring.
  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitutions, making it a useful intermediate in organic synthesis .
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can lead to various derivatives useful in pharmaceuticals and agrochemicals .

The synthesis of 3-bromo-4-fluoronitrobenzene can be accomplished through several methods:

  • Bromination of 4-Fluoronitrobenzene: This method involves the direct bromination of 4-fluoronitrobenzene using bromine or N-bromosuccinimide in an acetic acid solvent at controlled temperatures (15–60 °C). The reaction yields 3-bromo-4-fluoronitrobenzene as a pale yellow solid .
  • Using 1,3-Dibromo-5,5-dimethylhydantoin: This approach also utilizes acetic acid as a solvent where 4-fluoronitrobenzene reacts with dibromo compound under reflux conditions, producing the desired product .

3-Bromo-4-fluoronitrobenzene serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique combination of functional groups allows it to be transformed into various derivatives that can exhibit enhanced biological activity or improved properties for specific applications .

Several compounds share structural similarities with 3-bromo-4-fluoronitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-fluoro-3-nitrobenzene58534-94-40.93
1-Bromo-3-fluoro-5-nitrobenzene7087-65-20.93
4-Bromo-5-fluoro-2-nitroaniline153505-36-30.93
1,3-Dibromo-2-fluoro-5-nitrobenzene361436-26-20.93

Uniqueness

What sets 3-bromo-4-fluoronitrobenzene apart from these similar compounds is its specific arrangement of substituents on the benzene ring, which influences its reactivity and potential applications in organic synthesis. The presence of both bromine and fluorine atoms adjacent to the nitro group may enhance its electrophilic character compared to other derivatives lacking this arrangement.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

701-45-1

Wikipedia

3-Bromo-4-fluoronitrobenzene

Dates

Last modified: 08-15-2023

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